Foreword: The Strategic Value of Fluorination in Chemical Synthesis
Foreword: The Strategic Value of Fluorination in Chemical Synthesis
An In-depth Technical Guide to 3'-Fluoropropiophenone (CAS 455-67-4) for Advanced Research & Development
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated compounds indispensable tools for the development of novel pharmaceuticals and high-performance materials.[1] 3'-Fluoropropiophenone, also known as 1-(3-fluorophenyl)propan-1-one, stands out as a particularly valuable fluorinated building block.[2][3] Its structure offers a versatile scaffold for synthetic elaboration, making it a critical intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, applications, and handling of this important chemical entity.
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of all subsequent research. 3'-Fluoropropiophenone is typically a light yellow liquid or a low-melting solid at room temperature.[2][4] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Chemical and Physical Properties
The fundamental properties of 3'-Fluoropropiophenone are summarized below. This data is critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 455-67-4 | [5][6][7][8] |
| Molecular Formula | C₉H₉FO | [2][5][6][7][8] |
| Molecular Weight | 152.17 g/mol | [2][5][6][7][8] |
| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [5][6][8] |
| Synonyms | Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone | [2][3][6][9][10] |
| Appearance | Light yellow liquid or solid | [2] |
| Melting Point | 21 °C | [2][4][10][11] |
| Boiling Point | 94-96 °C at 5 mmHg | [2][4][11][12] |
| Density | ~1.074 g/cm³ (Predicted) | [4][11] |
| Refractive Index (n20D) | ~1.505 | [2][6][11][12] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][11] |
Spectroscopic Signature for Structural Verification
Spectroscopic data provides an unambiguous fingerprint for the molecule.
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¹H NMR (CDCl₃): The proton NMR spectrum is a key identifier. A typical spectrum shows a triplet around δ=1.3 ppm corresponding to the methyl (-CH₃) protons and a quartet around δ=2.95 ppm for the methylene (-CH₂-) protons of the ethyl group.[13] The aromatic region between δ=7.25-7.75 ppm will display complex multiplets corresponding to the four protons on the fluorinated phenyl ring.[13] The splitting patterns are influenced by both proton-proton coupling and the through-bond coupling to the fluorine atom.
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Mass Spectrometry (GC-MS): Under electron ionization, the molecule fragments in a predictable manner. The mass spectrum typically shows a prominent peak for the acylium ion at m/z 123, resulting from the loss of the ethyl group (C₂H₅).[5] This is a characteristic fragmentation for propiophenone derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Additionally, C-F bond stretching vibrations will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.[5][8]
Synthesis and Reactivity: A Practical Approach
3'-Fluoropropiophenone is most commonly synthesized via the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of oxidant is key to achieving high yield and purity.
Experimental Protocol: Jones Oxidation
The Jones oxidation is a robust and scalable method for converting secondary alcohols to ketones. The causality for this choice lies in the reagent's high reactivity and the straightforward workup procedure.
Objective: To synthesize 3'-Fluoropropiophenone from 1-(3-fluorophenyl)propan-1-ol.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(3-fluorophenyl)propan-1-ol (1 equivalent) in acetone. Cool the solution to 0-10 °C using an ice bath. Causality: Low temperature is maintained to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The solution will typically change color from orange/red to green as the Cr(VI) is reduced to Cr(III).[13]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[13] Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13] Filter and concentrate the solvent in vacuo to yield crude 3'-Fluoropropiophenone, which can be further purified by vacuum distillation if necessary.
Applications in Drug Discovery and Organic Synthesis
The true value of 3'-Fluoropropiophenone lies in its application as a versatile chemical intermediate. The presence of the ketone functional group allows for a wide array of subsequent chemical transformations, while the fluorine atom imparts beneficial properties to the final molecule.
Keystone Intermediate for Pharmaceuticals
This compound is a frequently utilized starting material in multi-step syntheses of APIs.[2]
-
Analgesics and Anti-Inflammatory Agents: It serves as a precursor for complex molecules designed to treat pain and inflammation.[2]
-
Bupropion Intermediate: It is cited as an intermediate in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[11]
-
CNS Agents: The fluorophenyl motif is common in drugs targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration and improve binding affinity to neurological targets.[14]
The strategic rationale for using this fluorinated building block is threefold:
-
Metabolic Blocking: The strong C-F bond can prevent oxidative metabolism at the meta-position of the phenyl ring, increasing the drug's half-life.[14]
-
Reactivity Modulation: The ketone can be readily converted into other functional groups (e.g., amines, hydrazones, or reduced to an alcohol) to build molecular complexity.
-
Property Tuning: Fluorine's high electronegativity alters the electronic properties of the aromatic ring, which can fine-tune the pKa of nearby functional groups or enhance binding interactions with target proteins.[14]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 3'-Fluoropropiophenone is classified as an irritant and requires careful handling.
GHS Hazard Profile
The Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |
| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
| Source: Aggregated GHS information from ECHA C&L Inventory.[5] |
Protocol for Safe Handling and Storage
Adherence to the following protocol is essential to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) before handling.[4][15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][17][18][19]
-
Dispensing: As it can be a liquid or low-melting solid, gently warm the container if solidified. Dispense carefully to avoid splashes.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[15][19] Do not let the product enter drains.[15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][15][16][19]
-
Skin: Wash off immediately with soap and plenty of water.[15][16][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[4][16][17][18][19] Recommended storage is at room temperature.[2][4][11]
Conclusion
3'-Fluoropropiophenone (CAS 455-67-4) is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and the inherent advantages conferred by its fluorine substituent make it an invaluable asset in pharmaceutical development and advanced material science. For research and drug development professionals, a thorough understanding of its characteristics, synthesis, and safe handling is essential for unlocking its full potential in creating the next generation of innovative chemical products.
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